2-Hexenoic acid, 3,4,4-trimethyl-5-oxo-, ethyl ester, (E)-
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Overview
Description
2-Hexenoic acid, 3,4,4-trimethyl-5-oxo-, ethyl ester, (E)- is an organic compound with the molecular formula C11H18O3. This compound is a derivative of 2-hexenoic acid, where the ethyl ester group is attached to the carboxyl group, and it features a unique structure with multiple methyl groups and a double bond in the E-configuration. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenoic acid, 3,4,4-trimethyl-5-oxo-, ethyl ester, (E)- typically involves the esterification of 2-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to its ester form. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Hexenoic acid, 3,4,4-trimethyl-5-oxo-, ethyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-Hexenoic acid, 3,4,4-trimethyl-5-oxo-, ethyl ester, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hexenoic acid, 3,4,4-trimethyl-5-oxo-, ethyl ester, (E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors in biological systems. The double bond and methyl groups may also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Hexenoic acid, ethyl ester: Similar structure but lacks the additional methyl groups and ketone functionality.
3,4,4-Trimethyl-5-oxo-2-hexenoic acid: Similar structure but without the ethyl ester group.
Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester: Different ester group and lacks the double bond.
Uniqueness
2-Hexenoic acid, 3,4,4-trimethyl-5-oxo-, ethyl ester, (E)- is unique due to its combination of a double bond in the E-configuration, multiple methyl groups, and a ketone functionality. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
91966-38-0 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl (E)-3,4,4-trimethyl-5-oxohex-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-6-14-10(13)7-8(2)11(4,5)9(3)12/h7H,6H2,1-5H3/b8-7+ |
InChI Key |
QUGUUJPRLFZYFC-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(C)(C)C(=O)C |
Canonical SMILES |
CCOC(=O)C=C(C)C(C)(C)C(=O)C |
Origin of Product |
United States |
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